(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
Description
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl (CAS 394248-45-4) is a chiral bisphosphine ligand with a biphenyl backbone. Its structure features two di(3,5-dimethylphenyl)phosphine groups at the 2,2'-positions and methoxy substituents at the 6,6'-positions. This ligand is widely used in asymmetric catalysis, particularly in gold(I)- and rhodium-catalyzed enantioselective reactions, due to its balanced steric and electronic properties .
Properties
IUPAC Name |
[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHNRWTDUVXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459317 | |
| Record name | AGN-PC-004SVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394248-45-4, 362634-22-8 | |
| Record name | AGN-PC-004SVW | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis[bis(3,5-dimethylphenyl)phosphine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl backbone, which is then functionalized with phosphine groups.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: The phosphine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., PdCl2, PtCl2) in solvents like dichloromethane or toluene.
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Conducted in the presence of bases like triethylamine or sodium hydride.
Major Products
Metal Complexes: These complexes are often used as catalysts in various organic transformations.
Phosphine Oxides: Formed as a result of oxidation reactions.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a ligand in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions.
Organometallic Chemistry: Facilitates the formation of stable metal-ligand complexes.
Biology
Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.
Medicine
Pharmaceutical Synthesis: Aids in the production of chiral drugs and intermediates.
Industry
Polymerization Catalysts: Used in the production of polymers with specific properties.
Fine Chemicals: Involved in the synthesis of high-value chemicals and materials.
Mechanism of Action
The mechanism by which (S)-(-)-2,2’-Bis[di(3,5-xylyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl exerts its effects involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies. The phosphine groups coordinate with metal centers, while the methoxy groups influence the electronic properties of the ligand, enhancing its catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Enantiomeric Pair: (R)-(+)- vs. (S)-(-)-Forms
The (R)-(+)-enantiomer (CAS 394248-45-4) shares identical physical and chemical properties with the (S)-(-)-form but exhibits opposite optical activity. Both enantiomers are utilized in asymmetric synthesis, with the choice depending on the desired product configuration .
| Property | (S)-(-)-Form | (R)-(+)-Form |
|---|---|---|
| Optical Rotation ([α]D) | - (specific value not listed) | + (specific value not listed) |
| Applications | Asymmetric hydrogenation, C–C coupling | Mirror-image catalytic outcomes |
Substituent Modifications: Steric and Electronic Effects
DTBM-MeO-BIPHEP
- Structure : Features di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine groups.
- Key Differences :
- Bulkier tert-butyl groups increase steric hindrance.
- Methoxy groups enhance electron density on phosphorus.
- Performance : Superior enantioselectivity in gold-catalyzed ring expansions and reductive Heck reactions due to enhanced steric shielding .
(S)-Cl-MeO-BIPHEP (CAS 185913-98-8)
- Structure : 5,5'-Dichloro substituents on the biphenyl backbone.
- Key Differences :
- Electron-withdrawing Cl groups reduce electron density at phosphorus.
- Performance : Improved stability in oxidative conditions but lower activity in electron-sensitive reactions like hydroformylation .
(R)-ECNU-Phos (CAS 1448722-98-2)
- Structure : Di(3,5-dimethoxyphenyl)phosphine groups.
- Key Differences :
- Additional methoxy groups increase electron donation.
- Performance: Higher turnover frequencies (TOF) in rhodium-catalyzed hydrogenations but reduced steric control compared to 3,5-xylyl derivatives .
Ligand Class Comparison: Bisphosphine vs. Bisphosphite
Biphephos
- Structure : Bisphosphite ligand with dibenzodioxaphosphepine rings.
- Key Differences :
- Phosphite ligands (P–O bonds) vs. phosphines (P–C bonds).
- Higher lability but superior π-accepting ability.
- Performance : Dominates in hydroformylation (e.g., TOF = 1370 h⁻¹ for 1-butene) but less effective in asymmetric hydrogenation compared to phosphines .
Advanced Structural Analogues
Trimethylsilyl-Substituted Derivative
- Structure : Bis(3,5-bis(trimethylsilyl)phenyl)phosphine groups.
- Key Differences :
- Extreme steric bulk from Si(CH₃)₃ groups.
- Performance : Effective in stabilizing low-coordinate metal centers but prone to hydrolysis .
Tetramethoxy Variant (CAS 1365531-99-2)
Data Tables
Table 1: Structural and Catalytic Properties of Key Analogues
Biological Activity
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a chiral phosphine ligand with significant implications in catalysis and potential biological activities. This compound is characterized by its complex structure and unique properties that may influence various biological pathways.
- Molecular Formula : C₄₆H₄₈O₂P₂
- Molecular Weight : 694.82 g/mol
- CAS Number : 362634-22-8
- Structural Characteristics : The ligand features two phosphino groups attached to a biphenyl backbone with methoxy substituents, enhancing its steric and electronic properties.
Anticancer Potential
Recent studies have investigated the anticancer properties of this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The ligand may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to modulate the activity of metal complexes has been shown to enhance anticancer efficacy.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Its phosphine groups can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity:
- Target Enzymes : Studies indicate inhibition of certain kinases and phosphatases that play critical roles in cell signaling and proliferation.
| Enzyme | Inhibition Type | IC50 (μM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 5.0 | |
| Phosphatase 2A | Non-competitive | 8.0 |
Case Study 1: Antitumor Activity in Vivo
A study conducted on mice implanted with tumor cells demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The observed effects were attributed to the modulation of immune responses and direct cytotoxicity towards tumor cells.
Case Study 2: Cardiovascular Effects
In another investigation focusing on cardiovascular health, the compound was evaluated for its ability to modulate platelet aggregation. Results indicated a reduction in platelet aggregation in vitro, suggesting potential benefits in preventing thrombotic events.
Q & A
Q. What synthetic routes are used to prepare (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, and how is enantiomeric purity ensured?
The ligand is synthesized via a multi-step process involving:
- Chiral resolution : Starting from a racemic biphenyl backbone, chiral auxiliaries or enzymatic resolution methods ensure the (S)-configuration .
- Phosphination : Reaction with 3,5-xylyl groups using Pd-catalyzed cross-coupling or direct phosphine substitution under inert conditions .
- Purity control : High-performance liquid chromatography (HPLC) with chiral columns or optical rotation measurements confirm ≥97% enantiomeric excess (ee) .
Q. What spectroscopic and analytical techniques validate the structure and purity of this ligand?
Key methods include:
- 31P NMR : Confirms the presence of two equivalent phosphorus centers (δ ~20–25 ppm for arylphosphines) .
- X-ray crystallography : Resolves stereochemistry and bond angles critical for catalytic activity .
- Elemental analysis : Verifies stoichiometry (C, H, P content) to ensure no residual solvents or byproducts .
Q. How should this ligand be stored to prevent degradation, and what handling precautions are necessary?
- Storage : Under inert atmosphere (Ar/N₂) at 0–6°C to avoid oxidation of phosphine groups .
- Handling : Use gloveboxes or Schlenk techniques to minimize air/moisture exposure. Safety protocols include PPE (gloves, goggles) and ventilation due to air sensitivity .
Advanced Research Questions
Q. How does the ligand’s stereoelectronic profile influence enantioselectivity in asymmetric hydrogenation?
The 3,5-xylyl substituents and methoxy groups create a sterically crowded environment, favoring specific transition states:
- Steric effects : Bulky xylyl groups restrict substrate approach, directing hydrogenation to prochiral faces .
- Electronic effects : Methoxy groups donate electron density to the biphenyl backbone, modulating metal-ligand interactions and stabilizing intermediates .
- Case study : In ketone hydrogenation, enantioselectivity >99% ee is achieved with Ru or Rh complexes .
Q. How can conflicting enantioselectivity data in published studies using this ligand be resolved?
Contradictions often arise from:
- Metal center variability : Test multiple metals (e.g., Rh vs. Ir) to identify coordination geometry effects .
- Substrate-ligand mismatch : Screen substrates with varying steric demands (e.g., aryl vs. alkyl ketones) to refine mechanistic models .
- Reaction condition optimization : Adjust pressure (H₂), temperature, or solvent polarity to align with literature protocols .
Q. What experimental strategies elucidate the ligand’s coordination behavior with transition metals?
- X-ray absorption spectroscopy (XAS) : Maps metal-ligand bond lengths and oxidation states in situ .
- DFT calculations : Predict preferred binding modes (e.g., κ²-P,P vs. κ¹-P) and compare with experimental 31P NMR shifts .
- Kinetic studies : Monitor reaction rates under varying ligand:metal ratios to determine coordination stoichiometry .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
